molecular formula C16H19N5O4 B5686537 2,3-di-4-morpholinyl-6-nitroquinoxaline

2,3-di-4-morpholinyl-6-nitroquinoxaline

Numéro de catalogue B5686537
Poids moléculaire: 345.35 g/mol
Clé InChI: LHDKFHKPKKHJDU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,3-di-4-morpholinyl-6-nitroquinoxaline (DNQX) is a chemical compound that belongs to the quinoxaline family. It is a potent non-competitive antagonist of the ionotropic glutamate receptors, specifically the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor. DNQX is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.

Mécanisme D'action

2,3-di-4-morpholinyl-6-nitroquinoxaline acts as a non-competitive antagonist of the AMPA receptor by binding to the receptor's ion channel and blocking the influx of ions. This results in the inhibition of excitatory neurotransmission, which is important for synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
2,3-di-4-morpholinyl-6-nitroquinoxaline has several biochemical and physiological effects. It inhibits the excitatory neurotransmission mediated by AMPA receptors, which results in the inhibition of synaptic plasticity and learning and memory processes. 2,3-di-4-morpholinyl-6-nitroquinoxaline also has anticonvulsant properties and is used to treat epilepsy. It has been shown to reduce the severity and frequency of seizures in animal models of epilepsy. 2,3-di-4-morpholinyl-6-nitroquinoxaline also has analgesic properties and is used to treat pain. It has been shown to reduce pain perception in animal models of pain.

Avantages Et Limitations Des Expériences En Laboratoire

2,3-di-4-morpholinyl-6-nitroquinoxaline has several advantages for lab experiments. It is a potent and specific antagonist of the AMPA receptor, which allows for the selective inhibition of excitatory neurotransmission mediated by this receptor. 2,3-di-4-morpholinyl-6-nitroquinoxaline is also stable and easy to use in experiments. However, 2,3-di-4-morpholinyl-6-nitroquinoxaline has some limitations. It is not a selective antagonist of the AMPA receptor and can also inhibit other ionotropic glutamate receptors. 2,3-di-4-morpholinyl-6-nitroquinoxaline can also have off-target effects, which can complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for the use of 2,3-di-4-morpholinyl-6-nitroquinoxaline in scientific research. One direction is the investigation of the role of AMPA receptors in neurological disorders such as stroke and Alzheimer's disease. 2,3-di-4-morpholinyl-6-nitroquinoxaline can be used to study the mechanisms of synaptic plasticity and neuronal damage in these conditions. Another direction is the investigation of the role of AMPA receptors in pain perception and addiction. 2,3-di-4-morpholinyl-6-nitroquinoxaline can be used to study the mechanisms of pain perception and the development of addiction. Finally, 2,3-di-4-morpholinyl-6-nitroquinoxaline can be used in the development of novel drugs that target the AMPA receptor for the treatment of neurological disorders and pain.

Méthodes De Synthèse

2,3-di-4-morpholinyl-6-nitroquinoxaline can be synthesized by the reaction of 2,3-dichloroquinoxaline with morpholine and nitric acid. The synthesis process involves several steps, and the final product is obtained after purification and characterization.

Applications De Recherche Scientifique

2,3-di-4-morpholinyl-6-nitroquinoxaline is extensively used in scientific research to investigate the role of AMPA receptors in various physiological and pathological conditions. It is used to study the mechanisms of synaptic plasticity, learning, and memory, as well as the pathophysiology of neurological disorders such as epilepsy, stroke, and Alzheimer's disease. 2,3-di-4-morpholinyl-6-nitroquinoxaline is also used to investigate the role of AMPA receptors in pain perception and addiction.

Propriétés

IUPAC Name

4-(3-morpholin-4-yl-6-nitroquinoxalin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4/c22-21(23)12-1-2-13-14(11-12)18-16(20-5-9-25-10-6-20)15(17-13)19-3-7-24-8-4-19/h1-2,11H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDKFHKPKKHJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=C(C=C3)[N+](=O)[O-])N=C2N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Morpholin-4-yl-6-nitroquinoxalin-2-yl)morpholine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.